Product packaging for Idrocilamide(Cat. No.:CAS No. 35241-61-3)

Idrocilamide

Cat. No.: B3424503
CAS No.: 35241-61-3
M. Wt: 191.23 g/mol
InChI Key: OSCTXCOERRNGLW-VOTSOKGWSA-N
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Description

Current Research Landscape and Significance of Idrocilamide (B1674384) in Biomedical Science

Research institutions are actively studying this compound's efficacy and safety profile, aiming to solidify its position as a dependable treatment option. The ongoing investigations into its mechanism of action at a molecular level are crucial for potentially developing more effective treatments and mitigating any associated side effects patsnap.com. Furthermore, its anti-inflammatory characteristics are being explored for applications in topical formulations, suggesting a broader therapeutic scope beyond traditional muscle relaxation smolecule.com. The study of compounds like this compound is integral to biomedical research, which seeks to understand fundamental biological processes underlying health and disease, ultimately contributing to the development of novel therapeutic agents york.ac.ukalbany.eduugent.benih.gov.

Historical Context of this compound Research in Muscle Relaxant Development

This compound is classified as a skeletal muscle relaxant, and its research history is intertwined with the development of therapeutic agents for muscle-related disorders. The compound has been progressively advancing through various phases of research, indicating a trajectory towards broader clinical application patsnap.com. Early research efforts focused on establishing its direct depressant effect on mechanical tension in muscle fibers, particularly in studies involving rat soleus muscle preparations nih.govnih.gov. These foundational studies were instrumental in identifying this compound's potential as a central muscle relaxant, contributing to the broader field of muscle physiology and pharmacology . The development pathway for this compound, like other pharmaceuticals, involves rigorous synthesis, pharmacokinetic profiling, and clinical evaluation ontosight.ai.

Scope and Research Objectives for this compound Investigations

The scope of this compound investigations is broad, encompassing detailed mechanistic studies, analytical method development, and exploration of its therapeutic applications. Key research objectives include:

Elucidating Mechanisms of Action: A primary objective is to understand how this compound interacts with neurotransmitters and receptors in the central nervous system (CNS), as well as its peripheral effects on muscle fibers, including its influence on calcium channels and sarcoplasmic reticulum calcium release patsnap.comsmolecule.comnih.govpatsnap.comncats.io.

Assessing Efficacy and Stability: Research aims to confirm its efficacy in treating various muscle-related conditions and to thoroughly characterize its stability profile under different stress conditions (acidic, alkaline, oxidative) akjournals.comresearchgate.netresearchgate.netwalshmedicalmedia.comjournalijar.com.

Developing Analytical Methods: A significant research objective involves developing and validating sensitive and selective analytical methods, particularly High-Performance Liquid Chromatography (HPLC), for its quantification in pharmaceutical formulations and biological fluids akjournals.comresearchgate.netresearchgate.netwalshmedicalmedia.comjournalijar.com.

Exploring Broader Applications: Investigations are also directed towards its potential use in dermatological applications, such as the treatment of inflammatory skin conditions like rosacea smolecule.com.

Investigating Interactions: Understanding how this compound interacts with other pharmacological agents and biological pathways, such as the nitric oxide pathway, is another area of research focus smolecule.compatsnap.com.

Optimizing Synthesis: Research efforts are also directed towards developing efficient and environmentally friendly synthesis methods for this compound smolecule.commdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3424503 Idrocilamide CAS No. 35241-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCTXCOERRNGLW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-46-2, 35241-61-3
Record name Idrocilamide [INN:DCF]
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Synthetic Methodologies and Chemical Reactivity of Idrocilamide

Established Synthetic Routes for Idrocilamide (B1674384)

The traditional synthesis of this compound primarily relies on the formation of an amide bond between a cinnamic acid derivative and ethanolamine (B43304). This is typically achieved through well-established esterification and amidation pathways.

The core of this compound synthesis involves the creation of an amide linkage. A common and straightforward strategy in organic chemistry for forming such bonds is the reaction between a carboxylic acid and an amine. researchgate.net However, direct reaction often requires high temperatures and results in low yields. Therefore, the carboxylic acid group of cinnamic acid is usually "activated" to increase its reactivity towards the amine nucleophile (ethanolamine). researchgate.net

Several methods for this activation are reported in the scientific literature. One approach involves converting cinnamic acid into a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂). The resulting cinnamoyl chloride can then readily react with ethanolamine to form this compound. Another common method is the use of chloroformates, such as methyl chloroformate (ClCO₂Me), in the presence of a base like triethylamine (B128534) (Et₃N), to form a mixed anhydride (B1165640) intermediate which then undergoes amidation. researchgate.net

The efficiency of this compound synthesis is highly dependent on the specific reagents, solvents, and catalysts employed. Research has outlined various conditions to optimize the yield of the final product. These methods often involve standard organic solvents and activating agents. researchgate.net

For instance, the reaction of cinnamic acid with methyl chloroformate and triethylamine in dichloromethane (B109758) (CH₂Cl₂), followed by the addition of ethanolamine, has been reported to produce this compound with a 75% yield. researchgate.net Alternatively, using thionyl chloride in tetrahydrofuran (B95107) (THF) to create the acyl chloride intermediate is another documented route. researchgate.net The use of sulfuric acid (H₂SO₄) at room temperature has also been reported, yielding 68% of the product. researchgate.net A high yield of 87% can be achieved using sodium carbonate (Na₂CO₃) in methanol (B129727) at 80 °C. researchgate.net

The following table summarizes various reported conventional methods for the synthesis of this compound.

Interactive Table: Conventional Synthetic Routes to this compound

Starting Material Reagents and Conditions Yield (%) Reference
Cinnamic Acid i) CH₂Cl₂, Et₃N, ClCO₂Me, r.t., 1 h; ii) Ethanolamine, CH₂Cl₂, r.t., 2h 75 researchgate.net
Cinnamic Acid SOCl₂, THF, reflux Not Indicated researchgate.net
Cinnamic Acid H₂SO₄, r.t. 68 researchgate.net
Cinnamic Acid Derivative Na₂CO₃, MeOH, 80 °C, 2 h 87 researchgate.net

Advanced and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, which advocate for minimizing hazardous waste and energy consumption, recent research has focused on developing more environmentally benign synthetic routes for pharmaceuticals. nih.govfrontiersin.org This includes the use of solvent-free conditions and eco-friendly catalysts. orgchemres.orgrsc.org

A significant advancement in the synthesis of this compound is the development of solvent-free aminolysis. researchgate.netresearchgate.net Aminolysis is a chemical reaction in which a molecule is split into two parts by reacting with an amine. In this context, it refers to the reaction of a cinnamic acid ester with ethanolamine to form the amide, this compound.

By eliminating the need for organic solvents, these methods reduce chemical waste, simplify the purification process, and are often more economically and environmentally friendly. orgchemres.org A new eco-friendly approach for this compound synthesis involves a solvent-free aminolysis reaction that proceeds with high efficiency. researchgate.netresearchgate.net This method represents a significant improvement over traditional routes that rely on volatile and often hazardous organic solvents.

To further enhance the green credentials of the synthesis, researchers have explored the use of various eco-catalysts. These catalysts are either derived from renewable biological sources or are inherently less toxic and more sustainable than traditional metal catalysts. nih.govnih.gov

For the solvent-free synthesis of this compound, zinc-containing species have proven to be effective catalysts. researchgate.netresearchgate.net These include simple zinc chloride (ZnCl₂) as well as zinc chloride supported on montmorillonite (B579905) K10 (MK10), a type of clay. researchgate.net These catalytic systems have been shown to produce this compound in near-quantitative yields under solvent-free conditions. researchgate.net The use of such catalysts aligns with green chemistry principles by offering high efficiency and reduced environmental impact. researchgate.netresearchgate.net

Interactive Table: Green Synthetic Approaches to this compound via Solvent-Free Aminolysis

Catalyst System Reaction Conditions Yield (%) Reference
Zinc Chloride (ZnCl₂) Solvent-free aminolysis up to 99 researchgate.net
ZnCl₂ on Montmorillonite K10 Solvent-free aminolysis up to 99 researchgate.net

Chemical Transformations and Derivatization Studies of this compound

The chemical reactivity of this compound is centered around its functional groups: the amide, the hydroxyl group, and the alkene. Understanding its stability and potential for transformation is crucial. Forced degradation studies are performed to determine the intrinsic stability of a drug molecule by subjecting it to stress conditions like acid, base, and oxidation. researchgate.net

Studies on this compound have shown that it undergoes degradation under both acidic and alkaline conditions. researchgate.net When subjected to hydrolysis with 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (B78521) (NaOH), degradation products are formed. researchgate.net The molecule also shows susceptibility to oxidative decomposition when treated with hydrogen peroxide (H₂O₂). researchgate.net These studies are essential for establishing the stability profile of the compound.

Furthermore, the functional groups in this compound allow for various derivatization reactions, often used for analytical purposes to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com The primary alcohol group is a key site for such transformations. Reagents that react with alcohols, such as dansyl chloride, can be used to introduce a chargeable or fluorescent tag onto the molecule, thereby improving ionization efficiency and detection sensitivity. ddtjournal.com Similarly, other derivatizing agents that target hydroxyl or amine functionalities could potentially be used to create derivatives of this compound for various research applications. nih.gov

Oxidation Reactions and Product Characterization

The stability of this compound to oxidation has been investigated through forced degradation studies, which are crucial for determining the intrinsic stability of pharmaceutical compounds. nih.govmedcraveonline.com In one such study, this compound was subjected to oxidative stress using 50% hydrogen peroxide (H₂O₂), and it was observed that the drug did not undergo degradation under these conditions. researchgate.net This suggests a notable stability of the molecule, particularly the carbon-carbon double bond and the primary alcohol, to this specific oxidizing agent.

While direct oxidation of this compound itself is not extensively reported in the literature, the reactivity of the broader class of cinnamamides provides insights into potential oxidative pathways. The electron-rich double bond in the cinnamoyl group could, under different conditions or with stronger oxidizing agents, be susceptible to epoxidation. Furthermore, the primary alcohol moiety represents a site for oxidation to an aldehyde or a carboxylic acid.

Forced degradation studies are a common approach to understanding the stability of pharmaceutical ingredients under various stress conditions. researchgate.netmdpi.com

Oxidation Study of this compound
Oxidizing Agent 50% Hydrogen Peroxide (H₂O₂)
Result No degradation observed
Reference researchgate.net

Reduction Reactions and Product Characterization

The chemical structure of this compound offers two primary sites for reduction: the α,β-unsaturated system and the amide functional group. The reduction of α,β-unsaturated carbonyl compounds can yield saturated carbonyl compounds, saturated alcohols, or a mixture thereof, depending on the reducing agent and reaction conditions. researchgate.net

For cinnamamide (B152044) derivatives, various reduction strategies have been reported. For instance, catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated compounds. azom.com The use of palladium nanoparticles generated from Pd(OAc)₂ and NaBH₄ in methanol has been shown to efficiently reduce α,β-unsaturated carbonyl compounds to their corresponding saturated alcohols. researchgate.net Applying this to this compound would be expected to yield N-(2-hydroxyethyl)-3-phenylpropanamide, where the double bond is saturated, and potentially further reduction of the carbonyl to a methylene (B1212753) group.

Furthermore, the amide group itself can be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. youtube.com The treatment of this compound with LiAlH₄ would likely reduce the amide carbonyl to a methylene group, yielding the corresponding amino-alcohol. Another reducing agent, Red-Al, has been used for the regioselective reduction of the amide function in N,N'-disubstituted cinnamamides. nih.gov

Potential Reduction Reactions of this compound
Reaction Reagent
Catalytic Hydrogenation of C=C bondH₂, Pd/C
Reduction of AmideLithium Aluminum Hydride (LiAlH₄)
Full ReductionExcess LiAlH₄ or H₂/Catalyst under harsh conditions

Substitution Reactions and Functional Group Modification

Substitution reactions and functional group modifications of this compound and related cinnamamides are key to synthesizing derivatives with potentially enhanced biological activities. nih.govnih.govnih.gov These modifications can be targeted at the aromatic ring, the double bond, or the N-substituent.

The synthesis of various N-substituted cinnamamide derivatives often involves the reaction of cinnamoyl chloride with a desired amine. researchgate.netresearchgate.net While this compound is already an N-substituted cinnamamide, this highlights a general strategy for creating analogues. For this compound itself, the primary alcohol of the N-(2-hydroxyethyl) group is a prime site for functional group modification. It can undergo esterification or etherification reactions to introduce a variety of functional groups, which could modulate the compound's physicochemical properties.

Substitution on the phenyl ring of the cinnamoyl moiety is another common modification. This is typically achieved by using a substituted cinnamic acid as the starting material for the synthesis of the cinnamamide. nih.gov These substitutions can influence the electronic properties of the entire molecule.

Potential Functional Group Modifications of this compound
Functional Group Reaction Type
Primary AlcoholEsterification
Primary AlcoholEtherification
Amide N-HAlkylation (if deprotonated)
Aromatic RingElectrophilic Aromatic Substitution

Industrial Synthesis Processes and Scalability Studies

The industrial synthesis of this compound and related cinnamamides focuses on efficiency, cost-effectiveness, and environmental sustainability. Several methods have been developed that are suitable for large-scale production.

A particularly promising and environmentally friendly approach for synthesizing this compound involves a solvent-free aminolysis reaction. This method utilizes zinc-containing species, such as ZnCl₂, as catalysts and has been reported to achieve yields of up to 99%. researchgate.net The absence of a solvent reduces waste and simplifies the work-up procedure, making it an attractive option for industrial application.

Enzyme-catalyzed synthesis is another area of active research with high potential for scalability. The use of immobilized enzymes, such as Lipozyme® TL IM, in continuous-flow microreactors has been shown to be a highly efficient method for producing cinnamamides from methyl cinnamates and phenylethylamines. mdpi.com This technology offers advantages such as mild reaction conditions (e.g., 45 °C), short reaction times, and easy catalyst recycling. mdpi.com

Patents also describe industrial-scale synthesis methods. For example, one patent details a process using a palladium catalyst with a sulfoxide (B87167) ligand to react tetra-aryl tin with an acrylamide (B121943) derivative, which is noted for its mild conditions and high yield. google.com Another patented method describes a metal-free approach using thiuram disulfide to couple cinnamic acids with amines, which is advantageous for avoiding toxic metal catalysts. nih.gov

| Industrial Synthesis Approaches for Cinnamamides | | | :--- | :--- | :--- | Key Advantages | | Method | Catalyst/Reagents | Conditions | | | Solvent-free Aminolysis | Zinc-containing species (e.g., ZnCl₂) | Solvent-free | High yield (up to 99%), environmentally friendly | | Enzyme-catalyzed Synthesis | Immobilized Lipase (e.g., Lipozyme® TL IM) | Continuous-flow microreactor, ~45°C | High efficiency, mild conditions, catalyst recycling | | Palladium-catalyzed Coupling | Palladium acetate, Sulfoxide ligand | 25-60°C | High yield, mild conditions | | Metal-free Amidation | Thiuram disulfide | Room temperature | Avoids toxic metals, simple process |

Characterization of this compound as a Skeletal Muscle Relaxant

This compound's primary application lies in its capacity as a muscle relaxant, targeting conditions such as muscle spasms and spasticity. patsnap.compatsnap.com Its efficacy stems from a combination of central and peripheral actions.

In vitro studies have been crucial in elucidating the direct effects of this compound on muscle tissue and cellular components, independent of systemic physiological factors. These assays reveal a multi-faceted mechanism of action.

A primary mechanism identified is the modulation of calcium ion (Ca²⁺) dynamics within muscle cells. patsnap.com this compound influences calcium channels, leading to an inhibition of calcium ion influx, which is a critical step in the excitation-contraction coupling process of muscle fibers. patsnap.com By reducing the availability of intracellular calcium, the compound lessens the contractile response of muscle fibers. patsnap.com Further investigation has shown that this compound acts intracellularly by decreasing the release of calcium from the sarcoplasmic reticulum. drugbank.com

Direct testing on isolated muscle preparations has provided clear evidence of its relaxant properties. In studies using rat soleus muscle fibers, this compound demonstrated a direct depressant effect on mechanical tension. drugbank.com A common method to assess muscle relaxant effects is the in vitro contracture test, where muscle specimens are exposed to agents that induce contraction, such as caffeine (B1668208) or halothane. nih.govnih.gov this compound's ability to counteract such chemically induced contractures in isolated muscle bundles confirms its direct muscle-relaxing activity. drugbank.com

Beyond its peripheral action on muscle cells, this compound also exhibits central nervous system (CNS) activity. patsnap.compatsnap.com It is understood to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com By augmenting GABAergic transmission, this compound can suppress the overactive neural reflexes that lead to muscle spasticity. patsnap.com

Table 1: Summary of In Vitro Muscle Relaxant Mechanisms of this compound

Mechanism Target Effect
Calcium Channel Modulation Muscle Cell Calcium Channels Inhibition of Ca²⁺ influx, reducing contractile response. patsnap.com
Sarcoplasmic Reticulum Action Sarcoplasmic Reticulum Decreased release of stored Ca²⁺. drugbank.com
Direct Muscle Fiber Depression Rat Soleus Muscle Fibers Direct depressant effect on mechanical tension. drugbank.com

| Neurotransmission Modulation | GABA Receptors in CNS | Enhancement of inhibitory GABAergic activity. patsnap.com |

Preclinical in vivo studies are essential for evaluating the therapeutic potential of muscle relaxants in a whole-organism context. While specific in vivo studies on this compound are not extensively detailed in the provided search results, its effectiveness has been demonstrated in preclinical settings for conditions like multiple sclerosis and cerebral palsy. patsnap.com The evaluation of such compounds typically relies on established animal models that mimic human muscle spasticity and spasms.

Commonly used models to assess muscle relaxant activity include the rota-rod test, the inclined-plane test, and the traction test. nih.gov

Rota-Rod Test: This model assesses motor coordination and muscle relaxation by measuring the ability of an animal, typically a mouse or rat, to remain on a rotating rod. A decrease in performance time on the rod suggests a muscle relaxant effect. frontiersin.org

Inclined-Plane Test: This test measures the maximum angle of an inclined plane on which an animal can maintain its footing, providing an indication of muscle grip strength and relaxation. nih.gov

Traction Test: This involves observing an animal's ability to hold onto a suspended wire, which tests its grip strength and muscle tone.

These models are critical for confirming the functional outcomes of the cellular mechanisms observed in vitro and for establishing a compound's potential for clinical use in treating conditions characterized by involuntary muscle contractions. patsnap.com

Anti-inflammatory Effects of this compound

In addition to its muscle relaxant properties, this compound is known to possess anti-inflammatory actions. drugbank.comnih.govpatsnap.com This dual activity makes it a candidate for treating musculoskeletal conditions where pain and inflammation accompany muscle spasms.

The anti-inflammatory effects of this compound are believed to arise from its interaction with several molecular pathways involved in the inflammatory cascade.

One potential mechanism is the modulation of the nitric oxide (NO) pathway. patsnap.com Nitric oxide is a key signaling molecule that can influence inflammation and promote the relaxation of smooth muscle. patsnap.com By potentially enhancing NO synthesis or mimicking its effects, this compound may contribute to reducing inflammation. patsnap.com

Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. youtube.comyoutube.commdpi.com Prostaglandins are key mediators of inflammation, pain, and fever. youtube.com While direct evidence linking this compound to COX inhibition is not specified in the search results, this is a common mechanism for anti-inflammatory agents. nih.gov

Furthermore, the inflammatory response is driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov The inhibition of these cytokines or their signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, is a primary target for anti-inflammatory therapies. nih.govnih.gov It is plausible that this compound's anti-inflammatory properties involve the modulation of these cytokine pathways.

Table 2: Potential Molecular Targets for Anti-inflammatory Action

Molecular Target Role in Inflammation Potential Effect of this compound
Nitric Oxide (NO) Pathway Vasodilation, muscle tone regulation. patsnap.com Enhancement of NO synthesis or effects. patsnap.com
Cyclooxygenase (COX) Enzymes Synthesis of pro-inflammatory prostaglandins. youtube.comyoutube.com Inhibition of COX-1 and/or COX-2 (Hypothesized).
Pro-inflammatory Cytokines (TNF-α, IL-1β) Driving the inflammatory cascade. frontiersin.orgnih.gov Inhibition of cytokine production or release (Hypothesized). sinobiological.com

| NF-κB Signaling Pathway | Transcription factor for inflammatory genes. nih.govnih.gov | Inhibition of NF-κB activation (Hypothesized). |

The anti-inflammatory activity of a compound is typically validated using established preclinical models that induce a measurable inflammatory response. Experimental findings have confirmed that this compound possesses anti-inflammatory properties. wikipedia.org Standard models used for such evaluations include:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rats. An injection of carrageenan into the paw induces edema (swelling), and the reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity. nih.govmdpi.com

Freund's Complete Adjuvant (FCA)-Induced Arthritis: This model mimics chronic inflammation, particularly rheumatoid arthritis. FCA injection induces a sustained inflammatory response in the joints of rodents, allowing for the evaluation of drugs over a longer term. mdbneuro.com

UV-Erythema in Guinea Pigs: This model assesses the ability of a compound to reduce inflammation (erythema or redness) on the skin following exposure to UV radiation. ijpras.com

These models allow researchers to quantify the efficacy of an anti-inflammatory agent by measuring reductions in clinical signs like edema, erythema, and cellular infiltration. ijpras.com

Broader Pharmacological Profiling of this compound

Beyond its primary effects, the broader pharmacological profile of this compound includes its pharmacokinetic properties and interactions with other biological systems.

The compound is known to be metabolized primarily by the liver and its metabolites are excreted via the kidneys. patsnap.com A significant interaction has been reported with caffeine, where this compound acts as a potent inhibitor of its metabolism. drugbank.comnih.gov This is indicative of its potential to inhibit certain cytochrome P450 (CYP) enzymes. patsnap.com Specifically, it has been noted to be an inhibitor of CYP3A4, CYP2C9, and CYP2D6. drugbank.com

Studies on the tissue distribution of this compound following topical application have shown that it achieves significant concentrations in underlying tissues, including subcutaneous fat, muscle, and synovium, with lower levels found in plasma. wikipedia.org This suggests that it can exert its effects locally with limited systemic diffusion. wikipedia.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Caffeine
Halothane
Carrageenan
Curcumin
Diclofenac
Indomethacin
Piroxicam
Ibuprofen
Naproxen
Aspirin
Diazepam
Baclofen
Tubocurarine
Pancuronium
Neostigmine
Pyridostigmine
Ketorolac
Celecoxib
Resveratrol
Colchicine
Simvastatin
Furosemide

Central Nervous System Effects

This compound primarily functions as a centrally acting muscle relaxant. patsnap.com Its therapeutic efficacy is believed to stem from its influence on the central nervous system (CNS), where it modulates the activity of motor neurons that govern muscle function. patsnap.com Research suggests that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to a reduction in neuronal excitability and a subsequent decrease in muscle spasticity. patsnap.com By modulating GABAergic transmission, this compound can dampen the overactive reflexes that contribute to muscle spasms. patsnap.com This CNS depression is also associated with common side effects such as drowsiness and sleepiness. nih.gov

Table 1: Summary of Central Nervous System Effects of this compound

Effect Observation Probable Mechanism
Muscle Relaxation Reduction in muscle spasms and stiffness. patsnap.com Primarily targets the central nervous system, influencing motor neurons. patsnap.com
Sedation Can cause drowsiness and sleepiness. nih.gov General depression of the central nervous system. nih.gov

| Neurotransmitter Modulation | May decrease muscle spasticity. patsnap.com | Potential enhancement of GABA, an inhibitory neurotransmitter. patsnap.com |

Cardiovascular System Effects

The cardiovascular effects of this compound are not extensively documented, but some findings suggest potential impacts. In rare instances, this compound has been associated with cardiovascular issues, including changes in heart rate and blood pressure. nih.gov

One potential mechanism through which this compound could influence the cardiovascular system is its interaction with the nitric oxide (NO) pathway. patsnap.com Nitric oxide is a signaling molecule that plays a crucial role in vasodilation, the widening of blood vessels, which leads to reduced blood pressure. patsnap.com By potentially enhancing the synthesis or mimicking the effects of NO, this compound could contribute to the relaxation of smooth muscles in the vasculature. patsnap.com This vasodilatory effect would theoretically lead to a decrease in blood pressure. However, direct clinical studies quantifying the specific effects of this compound on blood pressure and heart rate are limited.

Table 2: Potential Cardiovascular Effects of this compound

Parameter Potential Effect Postulated Mechanism
Blood Pressure Potential for reduction. Interaction with the nitric oxide (NO) pathway, promoting vasodilation. patsnap.com

| Heart Rate | Changes noted in rare cases. nih.gov | Mechanism not fully elucidated. |

Autonomic Nervous System Effects

The autonomic nervous system (ANS) controls involuntary bodily functions, and its parasympathetic branch is regulated by the neurotransmitter acetylcholine (B1216132). nih.gov Drugs that block the action of acetylcholine are known as anticholinergics and can affect various organ systems. nih.gov

While direct studies on the anticholinergic properties of this compound are not available, its potential interaction with the nitric oxide (NO) pathway suggests an indirect effect on systems regulated by the ANS. patsnap.com Nitric oxide contributes to the relaxation of smooth muscles, which are under autonomic control. patsnap.com For instance, M3 muscarinic receptors, a target for acetylcholine in the parasympathetic system, are located in the smooth muscle of various organs and are involved in functions like the contraction of bronchioles and enhanced gastrointestinal motility. nih.gov By potentially influencing smooth muscle tone through the NO pathway, this compound may have downstream effects on autonomic functions.

Table 3: Potential Interactions of this compound with the Autonomic Nervous System

Autonomic Function Potential Influence Implied Mechanism
Smooth Muscle Tone May contribute to relaxation. patsnap.com Potential interaction with the nitric oxide (NO) pathway. patsnap.com

| Acetylcholine Receptor Binding | No direct evidence of binding. | The mechanism is not established as anticholinergic. |

Gastrointestinal System Effects

The gastrointestinal (GI) system is a common site of effects for many medications, and this compound is no exception. Commonly reported side effects include gastrointestinal issues such as nausea, vomiting, and abdominal discomfort. nih.gov

The mechanism behind these effects could be related to this compound's influence on smooth muscle and neurotransmitter pathways. The potential for this compound to interact with the nitric oxide (NO) pathway could lead to the relaxation of smooth muscles within the GI tract, which might contribute to some of the observed side effects. patsnap.com Additionally, drugs that affect the central nervous system can have an impact on GI function. For example, anticholinergic drugs are known to reduce gut motility and can cause constipation. nih.gov While this compound's anticholinergic activity has not been confirmed, any substance that modulates CNS activity can potentially alter normal gastrointestinal transit.

Table 4: Observed and Potential Gastrointestinal Effects of this compound

Effect Observation Potential Mechanism
Nausea and Vomiting Commonly reported side effects. nih.gov Central nervous system effects or direct irritation of the GI tract.
Abdominal Discomfort A reported gastrointestinal issue. nih.gov Alteration of smooth muscle function or gut motility.

| Gastrointestinal Motility | Potential for alteration. | Possible interaction with the nitric oxide pathway affecting smooth muscle. patsnap.com |

Renal System Effects

The kidneys play a crucial role in the excretion of drugs and their metabolites from the body. Pharmacokinetic studies have shown that this compound and its metabolites are ultimately eliminated from the body through the kidneys. patsnap.com

While the excretion pathway is known, there is limited specific research on the direct pharmacological effects of this compound on renal function itself. Diuretics are a class of drugs that increase urine output and promote the excretion of water and electrolytes. nih.gov There is currently no direct evidence to suggest that this compound possesses diuretic properties. The primary role of the kidneys in the context of this compound appears to be related to its clearance from the body rather than being a direct target for its pharmacological action. patsnap.com

Table 5: Renal System Interaction with this compound

Function Interaction Detail
Excretion Primary route of elimination. This compound and its metabolites are excreted by the kidneys. patsnap.com
Diuretic Effect No direct evidence. Not classified as a diuretic.

| Renal Function | No documented direct impact. | Primarily involved in clearance, not a target of pharmacological action. patsnap.com |

Data Tables

Table 1: Summary of Idrocilamide's Mechanisms of Action

Mechanism CategorySpecific ActionEffect on Muscle
Central Nervous System Enhances GABA activity, reducing neuronal excitability.Decreases muscle spasticity, dampens reflexes.
Peripheral (Intracellular) Decreases calcium release from the sarcoplasmic reticulum.Reduces muscle tension.
Peripheral (Extracellular) Facilitates voltage-dependent inactivation of the voltage sensor for excitation-contraction coupling.Modulates muscle contraction signaling.
Direct Muscle Effect Suppresses potassium-induced contractions; inhibits twitch and tetanic tensions.Directly reduces muscle contractility.
Calcium Channels Inhibits influx of calcium ions.Reduces the contractile response of muscle fibers.
Anti-inflammatory Exhibits anti-inflammatory properties.May contribute to pain relief and relaxation.
Metabolic Interaction Potent inhibitor of caffeine (B1668208) metabolism.Affects the breakdown of caffeine.
NO Pathway Interaction May interact with the nitric oxide pathway.Potentially contributes to smooth muscle relaxation.

Table 2: Key Findings from This compound (B1674384) Stability Studies

Stress ConditionPrimary Degradation Products IdentifiedAnalytical Method(s) UsedKey Observation
Acidic Hydrolysis (e.g., 1 M HCl)Cinnamic acid, HydroxylamineHPLC, TLC-densitometryAmide group hydrolysis; consistent degradation products observed with alkaline hydrolysis.
Alkaline Hydrolysis (e.g., 1 M NaOH)Cinnamic acid, HydroxylamineHPLC, TLC-densitometryAmide group hydrolysis; consistent degradation products observed with acidic hydrolysis.
Oxidative Decomposition (e.g., 50% H2O2)Various degradation productsHPLC, TLC-densitometryForced degradation studies used to develop and validate stability-indicating methods; products identified using IR and MS.
General Stability AssessmentN/AHPLC, Micellar Liquid ChromatographyMethods developed show reliability with recovery rates >98%; allow quantification in biological fluids and pharmaceutical formulations.

Table 3: Pharmacokinetic Data for this compound

ParameterValueAnalytical MethodReference
Maximum Plasma Concentration (Cmax)2.58 µg/mLMicellar Liquid Chromatography
Stability-Indicating Method Recovery>98%HPLC

Mechanistic Elucidations of Idrocilamide Action

Neurophysiological Modulations by Idrocilamide (B1674384)

This compound's primary central action is targeted at the nervous system, where it influences the activity of motor neurons and key neurotransmitter systems to reduce muscle tone and spasticity. patsnap.com

This compound acts on the central nervous system (CNS) to influence the motor neurons that control muscle activity. patsnap.com By modulating the transmission of nerve impulses within the CNS, it can effectively reduce muscle tone and dampen the overactive reflexes that lead to involuntary muscle contractions and spasms. patsnap.compatsnap.com This central modulation is a key component of its therapeutic effect in conditions characterized by muscle spasticity. patsnap.com

The enhancement of GABAergic inhibition by this compound directly translates to decreased neuronal excitability and a dampening of exaggerated reflex activity. patsnap.com Electrophysiological studies in spastic patients have provided specific insights into these effects. Following the administration of this compound, a notable change is observed in the recovery curve of the Hoffmann's reflex, a measure of spinal interneuronal reactivity. nih.gov This indicates that this compound modifies the reactivity of interneurons within the spinal cord. nih.gov This effect on recovery curves distinguishes its mechanism from other myorelaxant drugs like diazepam and tizanidine. nih.gov

Table 1: Comparative Electrophysiological Effects of Myorelaxant Drugs

DrugEffect on H/M and T/M RatiosReinforcement of Vibratory Inhibition (Presynaptic)Modification of Hoffmann's Reflex Recovery Curve (Interneuronal)
This compound Very slight reduction nih.govNo nih.govYes nih.gov
Baclofen Very slight reduction nih.govNo nih.govYes nih.gov
Diazepam Very slight reduction nih.govYes nih.govNo nih.gov
Tizanidine Very slight reduction nih.govYes nih.govNo nih.gov

Muscle Cell Level Mechanisms of this compound

In addition to its central effects, this compound also acts directly on skeletal muscle cells, interfering with the calcium signaling that is essential for muscle contraction. patsnap.comncats.io

At an intracellular level, this compound directly targets the sarcoplasmic reticulum, a specialized organelle in muscle cells responsible for storing and releasing calcium ions (Ca2+). ncats.iokhanacademy.org Muscle contraction is triggered by the release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. khanacademy.orgyoutube.com this compound has been shown to decrease this release of calcium, thereby directly inhibiting the contractile process within the muscle fiber. ncats.io This mechanism contributes significantly to its muscle relaxant properties by acting downstream of the neural signal. ncats.io

This compound also influences the function of calcium channels within the muscle cells. patsnap.com It inhibits the influx of calcium ions, which is a critical step in the excitation-contraction coupling process. patsnap.com Specifically, it is reported to facilitate the voltage-dependent inactivation of the voltage sensor involved in this coupling. ncats.io By interfering with calcium ion movement and channel function, this compound reduces the contractile response of muscle fibers, helping to alleviate muscle rigidity. patsnap.com This blockade of calcium channels represents a key peripheral component of its dual-action mechanism. patsnap.com

Table 2: Summary of this compound's Dual Mechanism of Action

Locus of ActionPrimary MechanismPhysiological Effect
Central Nervous System Enhancement of GABAergic transmission patsnap.comReduction of neuronal excitability and dampening of overactive reflexes. patsnap.com
Muscle Cell Inhibition of sarcoplasmic reticulum Ca2+ release and Ca2+ ion influx. patsnap.comncats.ioReduced contractile response of muscle fibers. patsnap.com

Excitation-Contraction Coupling Modulation

This compound exerts its muscle relaxant effects in part by modulating the critical process of excitation-contraction (E-C) coupling, the series of events that link a muscle fiber's action potential to the release of calcium and subsequent contraction. Research indicates that this compound has a dual action on this pathway, targeting both intracellular and cell surface components.

Internally, this compound decreases the release of calcium from the sarcoplasmic reticulum (SR), the muscle cell's primary calcium store. nih.gov This is significant because caffeine (B1668208), a known inducer of muscle contractures, acts by sensitizing the ryanodine (B192298) receptors (RyRs), the main calcium release channels on the SR. In studies on rat soleus muscle fibers, this compound was shown to inhibit contractures induced by caffeine, suggesting a direct or indirect inhibitory effect on the SR calcium release mechanism, likely involving the RyR channels. nih.gov However, the compound does not appear to affect the reuptake or internal recycling of calcium. nih.gov

Externally, this compound facilitates the voltage-dependent inactivation of the E-C coupling voltage sensor. nih.gov This sensor, the dihydropyridine (B1217469) receptor (DHPR) located in the T-tubule membrane, undergoes a conformational change upon depolarization, which is mechanically transmitted to the RyR to trigger calcium release. By promoting the inactivation of this sensor, this compound effectively dampens the signal for calcium release. This external effect of this compound has been shown to be dependent on the concentration of extracellular calcium; a higher external calcium concentration enhances the drug's effectiveness in facilitating this inactivation. nih.gov

Direct Depressant Effect on Mechanical Muscle Tension

This compound has a direct depressant effect on the mechanical tension of skeletal muscle fibers. This has been demonstrated in studies using isolated rat soleus muscle preparations, where the application of this compound led to a concentration-dependent inhibition of muscle contractility. nih.gov

The effects of this compound on various parameters of muscle contraction are summarized in the table below. At concentrations ranging from 10⁻⁶ to 5 x 10⁻⁴ M, this compound was found to simultaneously inhibit the twitch amplitude, the maximum rate of tension development, and the maximum rate of relaxation. nih.gov Tetanic tension, induced by high-frequency stimulation (100 Hz for 1 second), was also inhibited by this compound at concentrations between 10⁻⁵ and 10⁻⁴ M. nih.gov

Furthermore, this compound showed a significantly stronger inhibitory effect on contractures induced by high potassium concentrations (K⁺ contractures) and those induced by long-lasting depolarizations under voltage-clamp conditions, as compared to its effects on twitch and tetanic tension. nih.gov The compound also altered the mechanical threshold for contraction, increasing both the rheobasic potential and the steepness of the strength-duration curve. nih.gov These findings suggest that this compound has at least two sites of action involved in its direct myorelaxant effect. nih.gov

ParameterThis compound Concentration (M)Observed Effect
Twitch Amplitude10⁻⁶ to 5 x 10⁻⁴Inhibited
Maximum Rate of Tension Development10⁻⁶ to 5 x 10⁻⁴Inhibited
Maximum Rate of Relaxation10⁻⁶ to 5 x 10⁻⁴Inhibited
Tetanic Tension (100 Hz, 1s)10⁻⁵ to 10⁻⁴Inhibited
K⁺ and Voltage-Clamp Contractures5 x 10⁻⁵Strongly Inhibited

Molecular and Biochemical Interactions of this compound

While some secondary sources suggest a potential interaction of this compound with the nitric oxide (NO) pathway, there is currently a lack of direct experimental evidence in primary scientific literature to substantiate this claim. patsnap.com Therefore, a definitive role for this compound in modulating NO synthesis or its downstream signaling pathways cannot be confirmed at this time.

A significant biochemical interaction of this compound is its potent inhibition of the metabolism of certain compounds, most notably caffeine. nih.gov A clinical study involving healthy volunteers demonstrated that the concurrent administration of this compound dramatically alters the pharmacokinetics of caffeine. nih.gov Specifically, this compound inhibited the biotransformation of caffeine, leading to a nine-fold increase in its half-life. nih.gov This profound inhibitory effect can cause an abnormal accumulation of caffeine in individuals who regularly consume caffeine-containing products. nih.gov

Caffeine, a methylxanthine, is structurally related to endogenous purines such as adenine (B156593) and guanine. While the study focused on the exogenous compound caffeine, the potent inhibition of its metabolism suggests a potential for this compound to interact with enzymes involved in the metabolism of structurally similar endogenous molecules. However, direct research on the effects of this compound on the metabolism of endogenous purines has not been reported.

The pronounced inhibitory effect of this compound on caffeine metabolism strongly indicates an interaction with the Cytochrome P450 (CYP) enzyme system. The primary enzyme responsible for the metabolism of caffeine in humans is CYP1A2. helsinki.fi The observation that this compound can increase the half-life of caffeine by a factor of nine provides compelling in vivo evidence for its potent inhibition of CYP1A2. nih.gov

Identification of Specific Molecular Targets and Binding Sites

Based on functional studies of its effects on muscle contraction, two primary molecular targets for this compound have been identified within the excitation-contraction coupling apparatus. nih.gov

The first is an intracellular target related to the sarcoplasmic reticulum (SR) calcium release mechanism. nih.gov this compound's ability to decrease SR calcium release and inhibit caffeine-induced contractures points to the ryanodine receptor (RyR), the SR calcium release channel, as a likely molecular target. nih.gov The compound appears to inhibit the opening of this channel, thereby reducing the amount of calcium available to initiate muscle contraction.

The second target is located on the exterior of the muscle cell membrane and is identified as the voltage sensor for excitation-contraction coupling. nih.gov This corresponds to the dihydropyridine receptor (DHPR), an L-type calcium channel. This compound facilitates the voltage-dependent inactivation of this sensor, which reduces the signal transmission from the cell membrane to the SR, further contributing to the inhibition of calcium release. nih.gov

While these functional studies provide strong evidence for the involvement of RyR and DHPR as molecular targets for this compound, direct binding studies to confirm the specific binding sites on these protein complexes have not been detailed in the available literature.

Pharmacokinetic and Biotransformation Studies of Idrocilamide

Absorption Kinetics and Bioavailability Assessment

The absorption and bioavailability of Idrocilamide (B1674384) vary significantly depending on the route of administration. Oral administration is characterized by a moderate absorption rate from the gastrointestinal tract, leading to an absolute bioavailability of approximately 30% patsnap.comnih.gov. In contrast, topical application, such as via an ointment, demonstrates a considerably lower absorption rate, with an estimated absolute bioavailability of around 1% when applied to a 200 cm² area of skin nih.gov. This suggests that cutaneous administration results in a 1.7-fold decrease in the absorption rate compared to oral administration, with minimal systemic diffusion observed nih.govnih.gov.

The elimination half-life of this compound has been determined to be approximately 1 hour across different routes of application, including intravenous, oral, and topical administration nih.gov. Serum concentrations are typically monitored over a 24-hour period following administration to assess pharmacokinetic profiles nih.gov.

Table 1: this compound Bioavailability and Half-Life by Route of Administration

Route of AdministrationAbsolute BioavailabilityHalf-Life (approx.)Notes
Oral30%1 hourAbsorbed via gastrointestinal tract patsnap.comnih.gov.
Topical (Ointment)~1%1 hourLow absorption rate; minimal systemic diffusion observed nih.govnih.gov.
Intravenous (IV)100%1 hourUsed as a reference for bioavailability calculations nih.gov.

Distribution Profile of this compound in Biological Systems

Following administration, this compound is distributed throughout the body. Studies have specifically examined its penetration into the central nervous system and its distribution within various tissues.

Central Nervous System Penetration Studies

This compound has been reported to distribute widely throughout the body, including penetration into the central nervous system patsnap.com. While detailed quantitative studies on this compound's specific blood-brain barrier (BBB) penetration are limited in the reviewed literature, the general understanding of CNS drug delivery highlights factors such as molecular size, lipophilicity, plasma protein binding, and interaction with efflux transporters as critical determinants nih.govmdpi.comfrontiersin.org. The ability of a drug to reach effective concentrations within the CNS is essential for targeting neurological conditions.

Tissue Distribution Analysis

Research involving the topical application of this compound has provided insights into its tissue distribution. Significant concentrations of the compound were detected in various tissue specimens, including subcutaneous fat, muscle, tendon, synovium, and the knee capsule nih.gov. Notably, the concentrations found in these tissues were consistently higher than those observed in synovial fluid and plasma nih.gov. This observation suggests that this compound preferentially accumulates in target tissues, with limited systemic diffusion occurring after topical application. The levels attained within these tissues are hypothesized to play a role in influencing the drug's clinical effects nih.gov.

Table 2: this compound Tissue Distribution Following Topical Application

Tissue TypeRelative Concentration Compared to Plasma/Synovial Fluid
Subcutaneous FatHigher
MuscleHigher
TendonHigher
SynoviumHigher
Knee CapsuleHigher
PlasmaLower
Synovial FluidLower

Metabolic Pathways and Metabolite Characterization of this compound

The metabolism of this compound primarily occurs in the liver, a common site for drug biotransformation. Investigations into its metabolic fate and the biological activity of its metabolites are ongoing.

Hepatic Metabolism and Enzyme Systems Involved

The liver is identified as the primary organ responsible for the metabolic breakdown of this compound into various metabolites patsnap.comsigmaaldrich.commsdmanuals.com. Drug metabolism, particularly Phase I reactions, often involves oxidation, reduction, and hydrolysis, frequently mediated by the cytochrome P450 (CYP450) enzyme system located in the liver's endoplasmic reticulum sigmaaldrich.commsdmanuals.comwfsahq.org.

This compound has been notably identified as a potent inhibitor of caffeine (B1668208) metabolism patsnap.compk-db.comncats.iomedchemexpress.commedicinesauthority.gov.mtnih.govbiorxiv.org. Specifically, this compound has been shown to inhibit the biotransformation of caffeine, leading to a significant increase in caffeine's half-life, reportedly by nine times in healthy volunteers pk-db.comnih.gov. This interaction suggests that this compound may influence or be processed by enzyme systems, such as CYP1A2, which is primarily responsible for caffeine metabolism nih.govbiorxiv.org. Furthermore, other liver enzymes can alter this compound's metabolism, with inducers potentially reducing its effectiveness and inhibitors increasing its blood levels patsnap.com. The influence of this compound on the metabolism of other compounds, such as theophylline, has also been noted researchgate.nettargetmol.com.

Table 3: this compound's Impact on Caffeine Metabolism

Interaction EffectObservationReference(s)
Inhibition of Caffeine DispositionThis compound markedly reduces the clearance of caffeine, leading to potential caffeine toxicity patsnap.compk-db.comncats.iomedchemexpress.commedicinesauthority.gov.mtnih.govbiorxiv.org. patsnap.compk-db.comncats.iomedchemexpress.commedicinesauthority.gov.mtnih.govbiorxiv.org
Increased Caffeine Half-LifeIn healthy volunteers, this compound increased caffeine's half-life by nine times pk-db.comnih.gov. pk-db.comnih.gov
Potential Enzyme Interaction (e.g., CYP1A2)Caffeine is metabolized by CYP1A2, and this compound's inhibition of caffeine metabolism suggests an interaction with this or related enzyme systems nih.govbiorxiv.org. nih.govbiorxiv.org
Alteration by Hepatic Enzyme ModulatorsDrugs that induce or inhibit liver enzymes can alter this compound's metabolism; inducers may reduce effectiveness, while inhibitors may increase blood levels patsnap.com. patsnap.com

Identification and Biological Activity of this compound Metabolites

Specific details regarding the identification of this compound's metabolic products and their individual biological activities are not extensively detailed in the provided search results. While it is understood that this compound is metabolized in the liver into various metabolites, some of which may contribute to its therapeutic effects patsnap.com, the precise chemical structures and pharmacological roles of these metabolites remain subjects for further investigation. General approaches to identifying bioactive metabolites, such as activity metabolomics, are being employed in broader drug development contexts europa.eunih.gov, but specific applications to this compound metabolites were not found.

Compound Name List:

this compound

Caffeine

Theophylline

Rifampin

Ketoconazole

Paraxanthine

Theobromine

Morphine

Norcodeine

Toxicological Assessment and Safety Profiling of Idrocilamide

Computational Toxicology Approaches for Idrocilamide (B1674384) Safety Evaluation

In Silico Toxicity Prediction Models

In silico toxicity prediction models utilize computational approaches to forecast the potential toxic effects of a chemical based on its molecular structure and existing toxicological data. These methods are invaluable in the early stages of drug discovery and development, allowing for the rapid screening of numerous compounds and the prioritization of those with favorable safety profiles. They help to reduce reliance on animal testing and can identify potential liabilities before significant resources are invested.

These models often employ machine learning algorithms and quantitative structure-activity relationship (QSAR) principles to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization immunocure.usresearchgate.netnih.govnih.gov. By analyzing structural features and physicochemical properties, these tools can flag compounds that may pose a risk. While specific in silico toxicity prediction models tailored for this compound were not detailed in the provided search results, the general application of these technologies would involve analyzing its chemical structure to predict potential adverse outcomes.

Predicted Toxicity EndpointTypical In Silico ApproachRelevance to this compound
MutagenicityAmes test prediction modelsPotential genotoxic risk assessment
CarcinogenicityStructural alerts, QSAR modelsIdentification of potential carcinogens
HepatotoxicityCYP inhibition/induction models, QSARAssessment of liver enzyme interactions
Skin/Eye IrritationQSAR models, structural alertsPrediction of local irritant effects
Acute Oral Toxicity (LD50)QSAR, read-acrossEstimation of lethal dose

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) modeling is a computational methodology that establishes mathematical correlations between the chemical structure of compounds and their observed toxicity nih.govontosight.ainih.govmdpi.comscielo.org.cofrontiersin.org. Similar to Quantitative Structure-Activity Relationship (QSAR) models, QSTR models leverage molecular descriptors (e.g., physicochemical properties, topological indices) to predict toxicity endpoints. By building robust QSTR models, researchers can predict the toxicity of novel compounds, identify critical structural features responsible for toxicity (toxicophores), and guide the design of safer chemical analogs. The development of such models typically involves data collection, descriptor calculation, model building, and rigorous validation ontosight.ainih.gov. While specific QSTR models for this compound were not identified in the provided literature, this approach represents a standard tool for predicting and understanding chemical toxicity based on molecular architecture.

Physiologically Based Biokinetic (PBBK) Modeling in Toxicology

Physiologically Based Biokinetic (PBBK) models provide a sophisticated framework for understanding how a chemical is absorbed, distributed, metabolized, and excreted (ADME) within a biological system nih.govresearchgate.netnih.govmdpi.comaltex.org. These models integrate physiological data (e.g., organ volumes, blood flow rates) with chemical-specific kinetic parameters derived from in vitro or in silico studies. PBBK models are crucial in toxicology for predicting the concentration of a chemical or its metabolites in target tissues over time, thereby providing a more accurate estimation of internal dose. This is essential for extrapolating toxicity data across species, between different exposure routes, and for understanding inter-individual variability in response nih.govmdpi.com. For this compound, PBBK modeling could be employed to predict its tissue distribution and metabolic fate, which are critical for assessing its toxicological potential and understanding dose-dependent effects. However, specific PBBK models for this compound were not detailed in the provided search results.

Toxicogenomics and Proteomics in this compound Research

Toxicogenomics and proteomics are powerful 'omics' disciplines that investigate how chemical exposures alter gene and protein expression, respectively, providing insights into the molecular mechanisms of toxicity.

Gene Expression Profiling for Toxicity Biomarkers

Gene expression profiling involves the simultaneous measurement of the activity of thousands of genes within a cell or tissue. This technique can reveal how a chemical exposure perturbs cellular pathways and identify specific genes or gene signatures that serve as biomarkers for toxicity numberanalytics.comfrontiersin.orgmdpi.comnih.gov. By analyzing changes in messenger RNA (mRNA) levels, researchers can detect early molecular events indicative of cellular stress, damage, or altered function. For this compound, gene expression profiling could be used to identify specific cellular responses to exposure that may correlate with potential toxic effects, such as alterations in inflammatory pathways or cellular defense mechanisms. However, specific gene expression profiling studies focused on this compound's toxicity were not detailed in the provided search results.

Protein Profiling in Response to this compound Exposure

Protein profiling, often through techniques like mass spectrometry-based proteomics or activity-based protein profiling (ABPP), provides a snapshot of the proteome's functional state under various conditions, including chemical exposure nih.govnih.govcam.ac.ukdiva-portal.orgbrieflands.com. This approach can identify changes in protein abundance, post-translational modifications, or enzymatic activity that are critical for cellular function and can be altered by toxic insults. This compound is known to inhibit the cytochrome P450 1A2 (CYP1A2) enzyme researchgate.netresearchgate.netacs.orgwikipedia.orglivermetabolism.com, which is a protein involved in drug metabolism. While this indicates a specific protein interaction, detailed proteomic studies investigating broader protein changes in response to this compound exposure and their link to toxicity were not found in the provided literature. Such studies would be instrumental in mapping out the downstream effects of this compound on cellular machinery.

Elucidation of Molecular Mechanisms of Toxicity

Understanding the molecular mechanisms of toxicity is paramount for a thorough safety assessment. Toxicogenomics and proteomics, combined with other molecular biology techniques, can help unravel how this compound might exert toxic effects at the cellular and molecular level. For instance, its known pharmacological actions as a muscle relaxant and anti-inflammatory agent wikipedia.orgpatsnap.com provide context for potential cellular targets. Furthermore, its interaction with metabolic enzymes like CYP1A2 suggests potential for pharmacokinetic interactions that could indirectly lead to toxicity researchgate.netresearchgate.netacs.orgwikipedia.orglivermetabolism.com. Basic toxicity classifications from the Globally Harmonized System (GHS) indicate potential for harm if swallowed, and irritation to skin, eyes, and the respiratory tract nih.gov. However, detailed studies specifically elucidating the molecular pathways through which this compound might induce these effects using toxicogenomic or proteomic approaches were not detailed in the provided search results.

Compound List:

this compound

Caffeine (B1668208)

Fluvoxamine

Mexiletine

Clozapine

Psoralens

Phenylpropanolamine

Furafylline

Theophylline

Enoxacin

Laurocapram

Rifampin

Ketoconazole

Glyphosate

MON 52276

MON 76473

MON 76207

BIA 10-2474

PF04457845

Safrole

Estragole

Methyleugenol

Mitragynine

Bupropion

Diclofenac

Omeprazole

Bufuralol

Midazolam

Phenytoin

Carbamazepine

Lamotrigine

Mechanism-Based Toxicity Assays (e.g., Neurotoxicity, Organ-Specific Toxicity)

Mechanism-based toxicity assays aim to elucidate the specific biological pathways through which a compound exerts its toxic effects. For this compound, research has begun to explore its interactions with neurotransmitter systems and cellular processes that could contribute to toxicity.

Neurotoxicity: this compound's central action on the nervous system, particularly its enhancement of GABAergic transmission, is key to its therapeutic effect. However, excessive modulation of inhibitory neurotransmission could theoretically lead to neurotoxic effects. Studies investigating the impact of this compound on neuronal excitability and neurotransmitter balance are essential for understanding its neurotoxic potential. While direct neurotoxicity studies for this compound are not extensively detailed in the provided search results, its mechanism of action suggests that any neurotoxicity would likely stem from an over-amplification of its inhibitory effects on the central nervous system.

Organ-Specific Toxicity: The potential for this compound to cause organ-specific toxicity, such as hepatotoxicity or nephrotoxicity, is a critical area of toxicological assessment.

  • Hepatotoxicity: this compound is metabolized in the liver patsnap.com. While the search results do not detail specific hepatotoxic mechanisms for this compound, general principles of drug-induced liver injury (DILI) involve the formation of reactive metabolites by cytochrome P450 (CYP) enzymes, leading to cellular stress or immune reactions nih.gov. Compounds that inhibit liver enzymes, such as CYP1A2, can alter the metabolism of other drugs, potentially leading to toxic effects medicinesauthority.gov.mtresearchgate.netfoodstandards.gov.auresearchgate.nettga.gov.auresearchgate.netrsc.orgacs.org. For instance, this compound may affect caffeine clearance, potentially leading to caffeine toxicity medicinesauthority.gov.mtfoodstandards.gov.autga.gov.aursc.orgfoodstandards.gov.au. This interaction highlights the importance of studying this compound's impact on hepatic enzyme systems.
  • Nephrotoxicity: Information directly linking this compound to nephrotoxicity is not prominent in the provided abstracts. However, general mechanisms of drug-induced kidney injury include proximal tubular injury, tubular obstruction, and interstitial nephritis nih.gov. The kidneys are involved in the excretion of this compound and its metabolites patsnap.com. Therefore, studies assessing renal function and the potential for this compound or its metabolites to accumulate or cause damage in the kidneys would be necessary.
  • Genotoxicity: Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations or cancer. While specific genotoxicity data for this compound are not detailed, regulatory guidelines typically require a battery of in vitro and in vivo tests, such as the Ames test, chromosomal aberration assays, and micronucleus tests, to assess mutagenic and clastogenic potential aurigeneservices.com.

    Cardiotoxicity: The search results mention this compound in the context of drug interactions that might affect cardiovascular function, particularly concerning caffeine. For example, it's suggested that caffeine consumption in association with other hERG channel blockers, which this compound might influence through CYP1A2 inhibition, could be a mechanism for some caffeine-related fatalities foodstandards.gov.au. Direct studies on this compound's effects on cardiac function, such as ion channel activity or contractility, would be necessary to fully assess its cardiotoxic potential.

    Regulatory Toxicology Considerations for this compound Development

    Regulatory toxicology considerations guide the necessary studies and assessments to ensure a drug's safety before it can be approved for human use. For a compound like this compound, development would involve adherence to established guidelines for preclinical safety evaluation.

    Standard Preclinical Safety Studies: The development of this compound would necessitate a comprehensive suite of preclinical toxicology studies, generally mirroring those for other routes of administration nih.gov. These studies are designed to identify potential hazards and establish dose-response relationships. Key areas include:

  • Acute Toxicity Studies: To determine the immediate effects of a single high dose. These studies help in estimating the median lethal dose (LD50) and identifying target organs of toxicity nih.gov.
  • Repeat-Dose Toxicity Studies: To assess the effects of prolonged exposure to this compound, typically conducted in at least two species (one rodent, one non-rodent) via the intended route of administration or a relevant alternative nih.gov. These studies are critical for identifying target organs and establishing no-observed-adverse-effect levels (NOAELs).
  • Genotoxicity Studies: A standard battery of tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus test) is required to evaluate the potential for DNA damage aurigeneservices.com.
  • Reproductive and Developmental Toxicity Studies: If the drug is intended for use in populations of childbearing potential, studies assessing effects on fertility, embryonic development, and fetal development are mandated aurigeneservices.comfda.gov.
  • Carcinogenicity Studies: Long-term studies may be required depending on the drug's intended duration of use and the results of genotoxicity and repeat-dose studies aurigeneservices.com.
  • Mechanism-Based Risk Assessment: Regulatory bodies increasingly emphasize understanding the mechanisms underlying toxicity. For this compound, this means not only identifying potential organ toxicities but also elucidating the molecular and cellular pathways involved nih.govnih.govnih.govfiveable.meunilever.com. For example, understanding how this compound interacts with CYP1A2 and its impact on the metabolism of other drugs is a critical pharmacokinetic consideration medicinesauthority.gov.mtresearchgate.netfoodstandards.gov.auresearchgate.nettga.gov.auresearchgate.netrsc.orgacs.org. This mechanistic understanding aids in predicting potential drug-drug interactions and refining risk assessments.

    New Approach Methodologies (NAMs): The field of toxicology is evolving towards New Approach Methodologies (NAMs), which include in vitro assays, computational modeling, and organoid technologies unilever.comhuborganoids.nlnih.govnih.gov. These methods can provide more human-relevant data, reduce animal testing, and offer deeper insights into toxicity mechanisms. For this compound, NAMs could be employed to screen for potential organ toxicities (e.g., hepatotoxicity using liver organoids) or to investigate specific mechanisms identified in earlier studies.

    Drug-Drug Interaction Assessment: Given that this compound can inhibit CYP1A2, a thorough assessment of its potential to interact with other drugs is a significant regulatory consideration medicinesauthority.gov.mtresearchgate.netfoodstandards.gov.auresearchgate.nettga.gov.auresearchgate.netrsc.orgacs.org. This involves in vitro studies to determine its inhibitory potential and, if necessary, in vivo drug-drug interaction studies. The regulatory expectation is to identify and characterize these interactions to ensure patient safety.


    Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Idrocilamide Analogues

    Design and Synthesis of Idrocilamide (B1674384) Derivatives for SAR/QSAR Analysis

    The design and synthesis of this compound derivatives are crucial for systematic SAR/QSAR investigations. These studies typically involve creating a series of compounds where specific parts of the this compound molecule are modified to observe the impact on biological activity. For instance, researchers might systematically alter substituents on aromatic rings, change linker lengths, or modify functional groups to probe their contribution to binding or efficacy. While specific details on this compound derivative synthesis are not universally published in a single accessible source, the general approach involves established organic synthesis methodologies. The goal is to generate a diverse yet related set of molecules that allow for the correlation of structural variations with observed biological effects, forming the basis for SAR and QSAR model development nih.govnih.gov.

    Experimental Methodologies for Biological Activity Assessment in SAR/QSAR

    To establish SAR/QSAR for this compound analogues, their biological activities must be experimentally quantified. The specific assays employed depend on the intended therapeutic target of this compound. Commonly, this involves in vitro assays that measure the compound's interaction with its target, such as enzyme inhibition assays (e.g., IC50 determination) or receptor binding assays nih.govmdpi.comnih.gov. For compounds like this compound, which may target smooth muscle relaxation or specific receptor subtypes, assays measuring these physiological responses would be employed. The quantitative data generated from these experiments (e.g., IC50 values, binding affinities) are essential for building predictive QSAR models mdpi.comresearchgate.net.

    Computational Approaches in this compound SAR/QSAR

    Computational methods play a pivotal role in modern drug design, enabling the analysis of complex structure-activity relationships and the prediction of biological outcomes.

    Molecular Modeling and Docking Studies

    Molecular modeling and docking studies are integral to understanding how this compound analogues interact with their biological targets at a molecular level nih.govmdpi.comnih.govresearchgate.netuneb.br. These techniques involve predicting the preferred binding orientation of a ligand (the this compound analogue) within the active site of a target protein. By visualizing these interactions, researchers can identify specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces), and how structural modifications to the ligand might enhance or diminish these interactions. This information is invaluable for rational drug design and for interpreting SAR data. For example, docking studies can reveal how steric or electronic changes in an this compound derivative affect its fit and interaction within a protein's binding pocket mdpi.comresearchgate.net.

    Machine Learning Applications in Activity Prediction

    Machine learning (ML) algorithms are increasingly utilized in QSAR to build predictive models. These models learn complex relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity arithmostech.comdiva-portal.orgnih.govarxiv.orgnih.govchemrxiv.orgeurekaselect.com. By training ML algorithms on datasets of synthesized this compound analogues and their experimentally determined activities, researchers can develop models capable of predicting the activity of novel, unsynthesized compounds. Techniques such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) are commonly employed, offering advantages in handling non-linear relationships and complex datasets diva-portal.orgnih.govnih.gov. These ML-based QSAR models can significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and testing arithmostech.comnih.govarxiv.org.

    Comparative Molecular Field Analysis (CoMFA) for this compound Series

    Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the spatial distribution of steric and electrostatic fields around molecules with their biological activity mdpi.comijpsonline.comgoogle.com. In the context of this compound analogues, CoMFA would involve aligning a series of compounds based on a common pharmacophore or structural template. Grid-based calculations then map the steric (e.g., van der Waals) and electronic (e.g., partial charges) fields surrounding each molecule. Partial Least Squares (PLS) regression is typically used to build a model that relates these field properties to the observed biological activities. A well-developed CoMFA model can provide a statistically significant correlation (e.g., high q2 and r2 values) and generate contour maps that visually highlight regions of space where specific structural features are favorable or unfavorable for activity nih.govmdpi.com. Such models are instrumental in guiding the design of new analogues with improved potency and selectivity. For example, studies on other classes of antagonists have shown CoMFA models with high predictive power, suggesting its applicability to the this compound series nih.govmdpi.com.

    Identification of Key Pharmacophoric Features for Desired Activity

    Through SAR and QSAR studies, key pharmacophoric features of this compound analogues essential for their desired biological activity can be identified unina.itslideshare.net. These features represent the critical structural elements and their spatial arrangement that are necessary for effective interaction with the biological target. For example, SAR studies might reveal that a specific hydrogen bond donor or acceptor group, an aromatic ring at a particular position, or a hydrophobic moiety is crucial for high binding affinity or efficacy. QSAR models, particularly those derived from CoMFA, visually represent these features through contour maps, indicating regions of favorable steric bulk, hydrophobicity, or electrostatics. Identifying these pharmacophoric elements allows for the rational design of new analogues with optimized properties, either by enhancing existing features or by introducing new ones that better complement the target's binding site unina.itslideshare.net.

    Compound List:

    this compound

    SAR studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity mdpi.comijpsr.com. For this compound, which has the chemical structure (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide researchgate.net, SAR investigations would typically involve synthesizing a series of analogues by altering specific functional groups or structural elements.

    Potential areas for structural modification in this compound analogues could include:

    The Phenyl Ring: Substitutions on the phenyl ring (e.g., with halogens, alkyl groups, hydroxyl groups, or electron-donating/withdrawing groups) could influence lipophilicity, electronic distribution, and steric interactions with a biological target, thereby impacting binding affinity and efficacy mdpi.comdovepress.com.

    The α,β-Unsaturated Amide Linkage: Modifications to the double bond (e.g., saturation, stereochemical changes) or the amide carbonyl and nitrogen could alter electronic properties, hydrogen bonding capabilities, and metabolic stability.

    The Hydroxyethyl Group: Altering the length of the alkyl chain, replacing the hydroxyl group with other polar functionalities (e.g., amines, ethers), or modifying its position could influence solubility, pharmacokinetic properties, and interactions with target molecules.

    QSAR studies extend SAR by developing mathematical models that correlate physicochemical properties (descriptors) of molecules with their biological activity ijpsr.comajrconline.orgfrontiersin.org. For this compound analogues, QSAR would involve:

    Descriptor Calculation: Quantifying various properties of synthesized analogues, such as lipophilicity (e.g., log P), molecular weight, polar surface area (PSA), electronic parameters (e.g., Hammett constants), and steric parameters dovepress.comajrconline.orgfrontiersin.org.

    Activity Measurement: Determining the biological activity of each analogue, for instance, by measuring its efficacy in relevant assays (e.g., muscle relaxation, anti-inflammatory markers).

    Model Development: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or advanced techniques like artificial neural networks (ANNs) to build predictive models ajrconline.orgfrontiersin.org. These models would aim to identify key molecular features that drive biological activity.

    The absence of specific published data means that no concrete data tables detailing these relationships for this compound analogues can be presented here. However, a hypothetical data table for such studies might include columns for analogue structure (or identifier), various calculated descriptors (e.g., log P, PSA), and measured biological activity (e.g., IC50, EC50).

    Optimization Strategies for Enhanced Efficacy and Selectivity of this compound Analogues

    Optimization is a critical phase in drug discovery, aiming to refine lead compounds to achieve superior therapeutic profiles. For this compound analogues, optimization strategies would be guided by SAR/QSAR findings and could focus on several key areas:

    Improving Potency: SAR/QSAR studies would identify structural modifications that increase the binding affinity to the target receptor or enzyme, leading to a more potent compound requiring lower doses mdpi.comajrconline.org. For example, if lipophilicity is found to be a critical factor, analogues with optimized lipophilic substituents might be synthesized.

    Enhancing Selectivity: Achieving selectivity for the intended biological target over off-target molecules is crucial for minimizing side effects. QSAR models can help pinpoint structural features that confer selectivity. For this compound, this might involve designing analogues that preferentially interact with specific muscle receptors or inflammatory pathways while avoiding interactions with other biological systems.

    Modulating Pharmacokinetics (PK): Optimization often involves improving absorption, distribution, metabolism, and excretion (ADME) properties mdpi.comnih.govresearchgate.net. For instance, if this compound analogues show poor oral bioavailability or rapid metabolism, strategies could include:

    Solubility Enhancement: Introducing polar groups or ionizable functionalities can improve aqueous solubility, facilitating formulation and absorption nih.gov.

    Metabolic Stability: Modifying metabolically labile sites, such as replacing hydrogen atoms with fluorine or altering functional groups, can increase a compound's half-life mdpi.comresearchgate.net.

    Permeability: Adjusting lipophilicity and polarity can optimize passage across biological membranes.

    General Optimization Principles Applicable to Amide-Based Compounds:

    Hydrogen Bonding: Optimizing hydrogen bond donors and acceptors can significantly influence binding affinity and selectivity nih.gov. For this compound, the amide NH and the hydroxyl OH are potential sites for such optimization.

    Steric Effects: The size and shape of substituents can dictate how well a molecule fits into a binding pocket, influencing both potency and selectivity mdpi.comdovepress.com.

    Electronic Effects: Electron-donating or withdrawing groups can alter the electron density of the molecule, affecting its reactivity and interactions with targets mdpi.comdovepress.com.

    While specific optimization strategies for this compound analogues are not detailed in the reviewed literature, research on other drug classes demonstrates that iterative cycles of design, synthesis, biological evaluation, and computational analysis are employed to achieve desired improvements. For example, studies on other amide-containing compounds have explored variations in aromatic substituents and linker lengths to enhance activity and selectivity dovepress.comgoogle.comnih.gov. The synthesis of this compound derivatives has been reported, with some showing improved anti-inflammatory properties compared to the parent compound researchgate.netnih.gov, indicating the potential for further optimization through systematic SAR and QSAR studies.

    Analytical Methodologies for Idrocilamide Research

    Chromatographic Methods for Idrocilamide (B1674384) Quantification and Purity Assessment

    Chromatographic techniques are fundamental in the pharmaceutical analysis of this compound, providing robust methods for its quantification in various matrices and for the assessment of its purity by separating it from any degradation products or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) coupled with densitometry are two such powerful methods that have been developed and validated for these purposes. Furthermore, Micellar Liquid Chromatography (MLC) has emerged as a valuable technique for the analysis of this compound in complex biological fluids.

    High-Performance Liquid Chromatography (HPLC) Method Development and Validation

    A stability-indicating, isocratic reversed-phase HPLC method has been developed for the determination of this compound in the presence of its degradation products. akjournals.com The optimization of the mobile phase was a critical step in the development of this method to ensure a satisfactory separation of the parent drug from its degradants. A mobile phase composed of methanol (B129727), acetonitrile (B52724), and water in a ratio of 60:10:30 (v/v/v), with the pH adjusted to 4 with orthophosphoric acid, was found to provide the best separation on a C18 column. akjournals.com It was observed that an acetonitrile concentration greater than 20% resulted in an inadequate separation, while a concentration below 5% led to excessive peak tailing and longer retention times. akjournals.com

    The method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for its intended purpose. akjournals.com The validation parameters included specificity, linearity, range, accuracy, and precision. The specificity of the method was confirmed by its ability to resolve this compound from its degradation products formed under stress conditions such as acid and alkaline hydrolysis, and oxidation. akjournals.com

    Table 1: HPLC Method Parameters and Validation Data for this compound Analysis

    Parameter Value
    Chromatographic Conditions
    Column C18
    Mobile Phase Methanol:Acetonitrile:Water (60:10:30, v/v), pH 4
    Flow Rate 1 mL/min
    Validation Parameters
    Linearity Range 0.02–3 μg mL⁻¹
    Accuracy RSD < 2%
    Stability Stable for 14 days

    The robustness of the HPLC method was also assessed by introducing small, deliberate changes to the experimental conditions, such as the organic solvent ratio, pH, and flow rate. The results indicated that these minor variations did not significantly affect the chromatographic resolution, confirming the reliability of the method for routine analysis. akjournals.com

    Thin-Layer Chromatography (TLC)-Densitometry Applications

    In addition to HPLC, a sensitive and selective TLC-densitometry method has been established for the analysis of this compound in the presence of its degradation products. akjournals.com This technique offers a simpler and more cost-effective alternative to HPLC for quality control and stability studies. The separation was achieved on TLC plates, and the densitometric measurement of the separated spots allowed for quantification. The R_f_ value for this compound was reported to be 0.59. akjournals.com

    This method was also validated to ensure its accuracy and reliability. The concentration range for this compound in the TLC-densitometry method was found to be 25–1000 μg mL⁻¹. akjournals.com The method was successfully used to separate and quantify this compound from its degradation products, making it suitable for stability-indicating assays. akjournals.com

    Table 2: TLC-Densitometry Method Parameters for this compound Analysis

    Parameter Value
    Stationary Phase TLC plates
    R_f_ of this compound 0.59
    Linearity Range 25–1000 μg mL⁻¹
    Application Purity testing, stability studies

    Micellar Liquid Chromatography for Biological Fluid Analysis

    For the determination of this compound in biological matrices such as human plasma and urine, Micellar Liquid Chromatography (MLC) has proven to be a particularly useful technique. MLC allows for the direct injection of biological samples, which simplifies the sample preparation process by avoiding tedious extraction steps. nih.gov This is achieved by using a mobile phase containing a surfactant, such as sodium dodecyl sulphate (SDS), at a concentration above its critical micelle concentration. nih.gov

    A stability-indicating MLC method was developed and validated for the determination of this compound. The separation was performed on a C18 column with a micellar mobile phase consisting of 0.1 M sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid, with the pH adjusted to 6. The flow rate was maintained at 1 mL/min, and UV detection was performed at 277 nm.

    The method was validated and showed good linearity over a concentration range of 1-10 µg/mL, with a detection limit of 0.1 µg/mL and a quantification limit of 0.3 µg/mL. The proposed MLC method was successfully applied to the analysis of this compound in spiked human plasma and urine, with mean percentage recoveries of 99.93 ± 0.31 and 100.1 ± 0.26, respectively.

    Table 3: Micellar Liquid Chromatography Method Details for this compound in Biological Fluids

    Parameter Value
    Chromatographic Conditions
    Column Hibar C18 (150 × 4.6 mm i.d)
    Mobile Phase 0.1 M SDS, 10% n-propanol, 0.3% triethylamine in 0.02 M phosphoric acid (pH 6)
    Flow Rate 1 mL/min
    Detection Wavelength 277 nm
    Validation Parameters
    Linearity Range 1-10 µg/mL
    Limit of Detection (LOD) 0.1 µg/mL
    Limit of Quantification (LOQ) 0.3 µg/mL
    Application
    Mean % Recovery (Spiked Human Plasma) 99.93 ± 0.31
    Mean % Recovery (Spiked Human Urine) 100.1 ± 0.26

    Spectroscopic Techniques for this compound Characterization

    Spectroscopic methods are indispensable for the qualitative and quantitative analysis of this compound. UV/Vis spectrophotometry is a straightforward and accessible technique for quantitative measurements, while Mass Spectrometry (MS) provides invaluable information for the structural elucidation of the compound and its degradation products.

    UV/Vis Spectrophotometry in Quantitative Analysis

    UV/Vis spectrophotometry is a well-established technique for the quantitative analysis of drugs, based on the measurement of light absorption by the analyte in solution. ijpra.com For this compound, spectrophotometric methods have been developed for its determination in pharmaceutical dosage forms. journalijar.com The principle behind this technique is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpra.com

    In one such method, the analysis of this compound was performed by measuring its absorbance in the UV region. journalijar.com Another developed method involved the reaction of this compound with iodine in dichloromethane (B109758) to form a charge-transfer complex, which was then measured spectrophotometrically at 365 nm. journalijar.com This method was found to be linear over a concentration range of 50–500 μg mL⁻¹. journalijar.com

    Table 4: UV/Vis Spectrophotometric Method for this compound Quantification

    Parameter Value
    Principle Charge transfer complex formation with iodine
    Solvent Dichloromethane
    Wavelength of Maximum Absorbance (λ_max_) 365 nm
    Linearity Range 50–500 μg mL⁻¹
    Limit of Detection (LOD) 4.50 μg mL⁻¹

    Mass Spectrometry (MS) for Degradation Product Identification

    Mass Spectrometry (MS) is a powerful analytical technique used to identify unknown compounds by measuring their mass-to-charge ratio (m/z). researcher.life In the context of this compound research, MS has been instrumental in identifying the degradation products formed under various stress conditions. akjournals.com Forced degradation studies, where the drug is subjected to conditions such as acid, base, and oxidation, are performed to understand its stability profile. akjournals.comresearchgate.net

    In a study investigating the degradation of this compound, the degradation products were separated using chromatographic techniques and then identified using MS. akjournals.com One of the identified degradation products was 2-aminoethanol, which was confirmed by comparison with a reference standard. akjournals.com The mass spectral data, in conjunction with other spectroscopic data like FT-IR, helped in elucidating the structures of the degradation products and proposing the degradation pathways. akjournals.com

    Table 5: Identified Degradation Product of this compound using MS

    Degradation Condition Identified Degradation Product Technique
    Acid/Alkaline Hydrolysis 2-Aminoethanol MS, FT-IR

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

    Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique employed for the structural confirmation of pharmaceutical compounds like this compound. The principle of FT-IR relies on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" that can be used to identify the compound and confirm its molecular structure. rjptonline.org

    For this compound, with the chemical formula C₁₁H₁₃NO₂, FT-IR analysis would be expected to confirm the presence of its key functional groups. Although specific spectral data for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structure: N-(2-hydroxyethyl)-3-phenyl-2-propenamide. These would include:

    N-H Stretching: Amide groups typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

    O-H Stretching: The hydroxyl (-OH) group would exhibit a broad absorption band, typically around 3200-3600 cm⁻¹.

    C=O Stretching: A strong absorption peak corresponding to the carbonyl group of the amide (Amide I band) is expected around 1630-1680 cm⁻¹.

    N-H Bending: The N-H bending vibration of the amide (Amide II band) typically appears in the 1550-1640 cm⁻¹ region.

    C=C Stretching: The carbon-carbon double bond in the propenamide chain and the aromatic phenyl ring would show stretching vibrations in the 1450-1600 cm⁻¹ region.

    C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

    By comparing the obtained FT-IR spectrum of an this compound sample against a reference standard or by analyzing these characteristic peaks, researchers can verify the identity and structural integrity of the molecule. ebi.ac.uk This technique is also invaluable in identifying potential degradation products, where shifts in peak positions, changes in intensity, or the appearance of new peaks can indicate structural modifications to the parent molecule. researchgate.net

    Stability-Indicating Methods and Degradation Product Analysis

    The development of stability-indicating analytical methods is a critical requirement mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products. rjptonline.orgmedcraveonline.com These methods are designed to quantify the drug substance in the presence of its degradation products, providing a clear picture of the drug's stability over time under various environmental conditions.

    Forced Degradation Studies (Acidic, Alkaline, Oxidative Hydrolysis)

    Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways. nih.gov Studies on this compound have demonstrated its susceptibility to degradation under hydrolytic and oxidative stress. researchgate.netakjournals.com

    The compound was subjected to the following stress conditions:

    Acidic Hydrolysis: Treatment with 1 M hydrochloric acid (HCl).

    Alkaline Hydrolysis: Treatment with 1 M sodium hydroxide (B78521) (NaOH).

    Oxidative Hydrolysis: Exposure to 50% hydrogen peroxide (H₂O₂).

    Significant degradation of this compound was observed under these acidic, alkaline, and oxidative conditions. researchgate.netakjournals.com The presence of amide and ester functional groups in a molecule often makes it susceptible to hydrolytic degradation. researchgate.net The goal of these studies is to generate a sufficient amount of degradation products (typically aiming for 5-20% degradation) to develop and validate a stability-indicating analytical method capable of separating the intact drug from these degradants. pharmaguideline.com

    Stress ConditionReagentOutcome
    Acidic Hydrolysis 1 M HClSubstantial Degradation
    Alkaline Hydrolysis 1 M NaOHSubstantial Degradation
    Oxidative Hydrolysis 50% H₂O₂Substantial Degradation

    This table summarizes the forced degradation conditions applied to this compound and the observed outcomes.

    Kinetic Studies of this compound Degradation

    Kinetic studies are performed to understand the rate at which a drug degrades under specific conditions, which is crucial for predicting its shelf-life and establishing appropriate storage conditions. slideshare.net For this compound, the kinetics of its degradation, particularly under alkaline conditions, have been investigated at various temperatures. akjournals.com Such studies typically involve monitoring the concentration of the drug over time and fitting the data to a kinetic model (e.g., zero-order, first-order, or second-order) to determine the degradation rate constant (k). The half-life (t₁/₂) of the drug, which is the time it takes for the drug concentration to decrease by 50%, can then be calculated.

    The Arrhenius equation is often used in conjunction with these studies to determine the activation energy of the degradation reaction, which describes the effect of temperature on the reaction rate. researchgate.net

    Kinetic ParameterDescriptionRelevance in this compound Studies
    Rate Constant (k) A proportionality constant that indicates the speed of a chemical reaction.Determined for the degradation of this compound under various stress conditions. researchgate.net
    Half-life (t₁/₂) The time required for the concentration of the drug to reduce to half of its initial value.Calculated to predict the stability of this compound over time. researchgate.net
    Activation Energy (Ea) The minimum amount of energy required for a chemical reaction to occur.Calculated from Arrhenius plots to understand the temperature dependence of degradation. researchgate.net

    This table outlines the key parameters evaluated in the kinetic studies of this compound degradation.

    Identification and Characterization of Degradation Products

    Following forced degradation, the resulting products must be identified and characterized. This process is essential for understanding the degradation pathways and ensuring that the analytical method can effectively separate these products from the active pharmaceutical ingredient (API). researchgate.netactascientific.com For this compound, the degradation products formed under acidic, alkaline, and oxidative stress were investigated using chromatographic and spectroscopic techniques. researchgate.net

    Sensitive and selective chromatographic methods, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), were developed to separate this compound from its degradants. akjournals.com Following separation, techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) were employed for the structural elucidation of these degradation products. researchgate.netnih.gov The amide linkage in this compound is a likely site for hydrolysis, which would lead to the formation of cinnamic acid and 2-aminoethanol. Characterization confirms the exact chemical structures of the impurities formed.

    Method Validation Parameters and Regulatory Compliance in Analytical Research

    Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. slideshare.net This is a mandatory requirement by regulatory authorities and is performed according to ICH guidelines, such as Q2(R2). amsbiopharma.comich.orgich.org The analytical methods (TLC and HPLC) developed for the analysis of this compound in the presence of its degradation products have been validated to ensure their reliability. akjournals.com

    The validation process encompasses the evaluation of several key parameters:

    Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradation products, and matrix components. For this compound, specificity was demonstrated by the successful separation of the parent drug from all products generated during forced degradation studies. akjournals.comich.org

    Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The linearity of the this compound assay was established over a specific concentration range. akjournals.com

    Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. Accuracy for the this compound methods was confirmed through recovery studies. akjournals.comnih.gov

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

    Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The precision of the this compound analytical methods was demonstrated by low relative standard deviation (RSD) values, typically less than 2%. akjournals.comnih.gov

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

    Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

    Compliance with these validation parameters ensures that the analytical methods used for this compound are accurate, reproducible, and suitable for routine quality control, stability studies, and purity testing. akjournals.com

    Validation ParameterDescriptionAcceptance Criteria (Typical)
    Specificity Ability to measure analyte in the presence of interferences.Resolution between peaks.
    Linearity Proportional relationship between concentration and response.Correlation coefficient (r²) > 0.99
    Accuracy Closeness of results to the true value.% Recovery within 98-102%
    Precision (Repeatability & Intermediate) Agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
    Limit of Detection (LOD) Lowest detectable amount of analyte.Signal-to-Noise Ratio ≥ 3:1
    Limit of Quantitation (LOQ) Lowest quantifiable amount of analyte.Signal-to-Noise Ratio ≥ 10:1
    Robustness Reliability with small variations in method parameters.System suitability parameters met.

    This table provides an overview of the key validation parameters and their typical acceptance criteria as per ICH guidelines, which are applied in the analytical research of this compound.

    Advanced Research Paradigms and Future Perspectives for Idrocilamide

    Integration of Omics Technologies in Idrocilamide (B1674384) Research

    The integration of "omics" technologies, such as proteomics, metabolomics, and genomics, represents a significant frontier in modern drug discovery and development nih.govnih.gov. These high-throughput measurement techniques allow for a comprehensive, systems-level understanding of biological processes and how compounds like this compound interact with biological systems nih.gov. While specific published studies detailing the direct application of omics technologies to this compound are not yet widespread, the potential for such approaches is substantial. Proteomic profiling could identify specific protein targets modulated by this compound, revealing its precise mechanisms of action beyond current understanding . Metabolomic analysis might uncover this compound's impact on cellular metabolic pathways or identify biomarkers indicative of its efficacy or patient response . Furthermore, computational molecular modeling studies have already provided insights into this compound's conformational states, which is a foundational step towards understanding its molecular interactions . The application of these integrated omics approaches could accelerate hypothesis generation and testing, potentially uncovering novel therapeutic applications or elucidating previously unrecognized biological activities of this compound.

    Development of Novel Therapeutic Applications Beyond Muscle Relaxation

    This compound's known anti-inflammatory properties have spurred interest in its therapeutic potential beyond its primary role as a muscle relaxant. Research is actively exploring its utility in various dermatological and other inflammatory conditions, leveraging its ability to modulate inflammatory responses.

    Dermatological Applications (e.g., Rosacea Mechanisms)

    This compound has shown particular promise in dermatological applications, notably in the treatment of rosacea patsnap.comgoogle.comgoogle.com. Rosacea is characterized as a common, chronic, and progressive inflammatory dermatosis linked to vascular instability, primarily affecting the central face google.comgoogleapis.com. While the exact pathogenesis of rosacea is complex and not fully understood, it involves factors such as vascular anomalies, inflammatory responses mediated by substances like cathelicidins and kallikrein 5, and potential triggers like Demodex mites and external stimuli google.comnih.gov. Patents suggest that this compound may offer increased efficacy, particularly in individuals with fair or sensitive skin, and could be beneficial across various stages of rosacea, potentially limiting recurrence phenomena google.comgoogle.comgoogleapis.com. Its anti-inflammatory action is key to its proposed role in managing the erythema, papules, and pustules associated with this condition .

    Potential in Other Inflammatory Conditions

    Beyond rosacea, this compound's general anti-inflammatory effects are a subject of ongoing investigation patsnap.comwikipedia.orgsmolecule.comresearchgate.netjournalijar.comakjournals.comnih.govwalshmedicalmedia.comdrugbank.compatsnap.com. While direct clinical evidence for this compound's efficacy in other inflammatory diseases is still emerging, research into related compounds and derivatives offers insights. For instance, studies on piperlotines, which are structurally related to this compound, have demonstrated significant anti-inflammatory activity in animal models scielo.org.mx. Furthermore, research exploring this compound derivatives has investigated their effects on macrophage migration and reactive oxygen species (ROS) production, indicating a broader interest in this chemical scaffold for modulating inflammatory pathways researchgate.net. These findings suggest that the this compound structure may serve as a valuable template for developing novel anti-inflammatory agents for a range of conditions.

    Translational Research from Preclinical Findings to Clinical Investigations

    Translational research is crucial for bridging the gap between laboratory discoveries and clinical applications, ensuring that preclinical findings translate into tangible patient benefits. This compound's journey from initial discovery to its current therapeutic uses exemplifies this process. Preclinical studies have established its direct depressant effect on muscle tension, demonstrating its ability to suppress potassium-induced contractions in rat soleus muscle fibers wikipedia.org. These findings provide a clear mechanistic basis for its muscle relaxant properties.

    Pharmacokinetic studies are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted, which is essential for effective clinical use. Research has successfully employed advanced analytical techniques, such as micellar liquid chromatography and high-performance liquid chromatography (HPLC), to quantify this compound concentrations in biological fluids like human plasma and urine, as well as in various tissue specimens journalijar.comakjournals.comnih.govwalshmedicalmedia.comresearchgate.netresearchgate.net. These studies have shown that topical administration can lead to significant drug concentrations in target tissues, including muscle and synovium, with limited systemic diffusion nih.govresearchgate.net. Such data is critical for optimizing topical formulations and predicting clinical outcomes. Ongoing clinical trials aim to further solidify its position as a dependable treatment option, validating preclinical observations in human subjects patsnap.com.

    Ethical Considerations in this compound Research and Development

    The research and development of any pharmaceutical compound, including this compound, are underpinned by stringent ethical considerations. While specific ethical discussions pertaining solely to this compound are not extensively documented in the provided literature, general principles of ethical conduct in drug development are paramount. These include ensuring the safety and well-being of participants in clinical trials through informed consent, rigorous monitoring, and adherence to Good Clinical Practice (GCP) guidelines. Responsible data collection, analysis, and reporting are essential to maintain scientific integrity and transparency. Furthermore, the development of novel applications necessitates a careful balance between the potential benefits of the drug and any associated risks, ensuring that research is conducted with respect for human dignity and societal values. The pursuit of new therapeutic uses must also consider equitable access to treatments and the responsible stewardship of research resources.

    Emerging Technologies and Methodologies for this compound Study

    The study of this compound is benefiting from the advancement of analytical and computational technologies. Modern pharmaceutical analysis employs a range of sophisticated techniques for characterization and quality assessment semanticscholar.orgjntuk.edu.initecgoi.in. For this compound, advanced analytical methods such as Fourier-transform infrared spectroscopy (FTIR), HPLC coupled with mass spectrometry (LC-MS), and micellar liquid chromatography are instrumental in its precise quantification, structural confirmation, and stability assessment journalijar.comakjournals.comwalshmedicalmedia.comresearchgate.net. The development of stability-indicating methods is crucial for understanding degradation pathways and ensuring product quality over time journalijar.comakjournals.comwalshmedicalmedia.com.

    Beyond analytical chemistry, computational approaches are increasingly vital. Computational molecular modeling aids in understanding this compound's conformational flexibility and potential interactions with biological targets . Furthermore, the principles of systems biology, which involve integrating large-scale omics data with computational modeling, offer a powerful framework for deciphering complex biological responses to drugs like this compound nih.govnih.gov. These emerging technologies and methodologies are poised to unlock deeper insights into this compound's mechanisms, accelerate the discovery of new therapeutic applications, and refine its clinical utility.

    Compound List

    this compound

    Caffeine (B1668208)

    Laurocapram

    Cinnamic acid

    Ethanolamine (B43304)

    Potassium (K+)

    NBD-Cl (7-Chloro-4-Nitrobenz-2-Oxa-1,3-Diazole)

    Iodine

    Potassium Iodate (KIO3)

    Potassium Iodide (KI)

    Piperine

    Tranilast

    Indomethacin

    Oleic acid (OA)

    Palmitic acid (PA)

    L. johnsonii

    B. thetaiotaomicron

    Candida albicans

    Candida glabrata

    Lolium perenne L.

    Metronidazole (MTZ)

    Cathelicidins

    Kallikrein 5 (KLK5)

    Gamma-aminobutyric acid (GABA)

    Nitric oxide (NO)

    Risdiplam

    Onpattro

    Patisiran

    PRAX-628

    Dextromethorphan (DXM)

    Dextrorphan (DXO)

    Dextrorphan O-glucuronide (DXO-Glu)

    Collaborative Research Initiatives and Data Sharing in this compound Science

    Specific, large-scale collaborative research initiatives or dedicated data-sharing platforms focused exclusively on this compound have not been prominently documented in the readily available scientific literature. The advancement of this compound research, like many pharmaceutical compounds, relies on the broader scientific ecosystem that encourages interdisciplinary collaboration and the open exchange of data.

    Globally, regulatory bodies and research consortia emphasize the importance of harmonizing research practices and sharing data to accelerate drug development and improve regulatory efficiency who.int. Initiatives promoting open science principles, where research findings and datasets are made publicly available, are crucial for fostering innovation and enabling the scientific community to build upon existing knowledge unipi.it. While these broader trends support the scientific endeavor, specific frameworks for this compound collaboration remain underexplored in public records. The development of novel analytical methods and the characterization of its stability profile, for instance, have been reported, indicating a foundation for further detailed investigations researchgate.netresearchgate.netwalshmedicalmedia.com. However, the extent to which these findings are integrated into wider collaborative projects or shared through specific platforms is not explicitly detailed.

    Research Gaps and Future Directions in this compound Pharmacology and Toxicology

    Despite its established use, several areas concerning this compound's pharmacology and toxicology present opportunities for further research and development.

    Pharmacological Understanding: While this compound is known to exert muscle relaxant effects by inhibiting muscle twitch and tetanic tension in skeletal muscles ncats.ioresearchgate.net, the precise molecular mechanisms and receptor interactions are still areas of active investigation. Researchers are working to elucidate the finer details of how this compound interacts with specific neurotransmitters and receptors within the central nervous system (CNS) patsnap.compatsnap.com. Its potential interaction with the nitric oxide (NO) pathway, contributing to smooth muscle relaxation, is another avenue being explored patsnap.com. Furthermore, understanding the comprehensive pharmacodynamic and pharmacokinetic profiles remains crucial for optimizing its therapeutic applications patsnap.com.

    Tissue Diffusion and Localized Effects: Experimental findings have demonstrated that topical administration of this compound leads to significant concentrations within various tissue specimens, including subcutaneous fat, muscle, tendon, synovium, and knee capsule, with minimal systemic diffusion into plasma and synovial fluid researchgate.netnih.gov. This localized distribution suggests a targeted action, which warrants further investigation into how these tissue-specific levels correlate with its therapeutic efficacy and potential local effects.

    Table 1: Tissue Distribution of this compound Post-Cutaneous Administration

    Tissue Type Concentration Relative to Plasma/Synovial Fluid
    Subcutaneous Fat Higher
    Muscle Higher
    Tendon Higher
    Synovium Lower
    Knee Capsule Higher
    Plasma Lower

    *Data compiled from Bannwarth et al. nih.gov and related studies researchgate.net.

    Muscle Relaxation Mechanisms: Studies investigating this compound's direct effects on muscle fibers have shown its capacity to inhibit mechanical tension.

    Table 2: Effects of this compound on Rat Soleus Muscle Fibers

    Experimental Parameter Observed Effect of this compound
    Muscle Twitch Tension Significant inhibition
    Tetanic Tension Significant inhibition

    *Data compiled from Bouron et al. ncats.ioresearchgate.net and related studies .

    Toxicological Profile and Safety Assessment: While this compound is generally used topically, a comprehensive toxicological profile and detailed safety assessment are foundational for any pharmaceutical agent. Current hazard classifications indicate potential irritant properties and harm if swallowed nih.gov. However, specific research gaps exist regarding its long-term toxicological effects, potential for systemic toxicity from prolonged topical use, and interactions with other compounds beyond caffeine inhibition ncats.iowikipedia.orgcapes.gov.br. Future research could benefit from advanced toxicological methodologies, including in silico predictive models and further in vitro/in vivo studies to fully characterize its safety landscape openaccessjournals.comimmunocure.us.

    Analytical Methodologies and Stability: The literature on analytical methods for this compound has been described as limited walshmedicalmedia.com. While several high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated, including stability-indicating assays researchgate.netresearchgate.netwalshmedicalmedia.com, there is a continuous need for the refinement and development of highly sensitive and selective techniques. Understanding the compound's degradation pathways under various stress conditions is crucial for ensuring the quality and reliability of pharmaceutical formulations researchgate.netresearchgate.net.

    Future Directions: Future research directions for this compound could include:

    Mechanistic Elucidation: Deeper investigation into its precise molecular targets and signaling pathways in both the CNS and peripheral tissues.

    Toxicological Profiling: Comprehensive studies to establish a detailed safety profile, including potential chronic effects and interactions.

    Novel Applications: Exploration of potential therapeutic applications beyond its current uses, perhaps leveraging its anti-inflammatory properties.

    Advanced Analytical Techniques: Development of more sophisticated analytical tools for improved quantification and impurity profiling.

    Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building robust PK/PD models to predict its behavior in different physiological states and optimize dosing strategies for enhanced efficacy and safety.

    By addressing these research gaps, the scientific community can further solidify the understanding and potential applications of this compound in therapeutic practice.

    Q & A

    Basic Research Questions

    Q. What are the primary mechanisms of action of Idrocilamide as a skeletal muscle relaxant, and how can researchers experimentally validate these mechanisms in preclinical models?

    • Methodological Answer : this compound’s mechanism involves modulating CNS neurotransmitters to reduce muscle tone and spasms . To validate this, researchers can:

    • Use in vitro assays (e.g., receptor-binding studies) to identify interactions with GABAergic or glutamatergic pathways.
    • Employ rodent models of spasticity (e.g., spinal cord injury models) to measure reductions in muscle hypertonia via electromyography (EMG) or behavioral scoring .
    • Combine pharmacological inhibition studies to isolate target pathways (e.g., co-administering receptor antagonists).

    Q. What methodologies are recommended for assessing this compound’s efficacy in reducing muscle spasticity in clinical research settings?

    • Methodological Answer :

    • Outcome Measures : Use standardized scales like the Modified Ashworth Scale (MAS) or Tardieu Scale to quantify spasticity severity .
    • Study Design : Implement randomized controlled trials (RCTs) with placebo arms, ensuring blinding to minimize bias. Stratify participants by underlying conditions (e.g., multiple sclerosis vs. cerebral palsy) .
    • Data Collection : Incorporate patient-reported outcomes (e.g., pain diaries) and objective measures (e.g., gait analysis) for triangulation .

    Q. How should researchers design experiments to evaluate this compound’s potential drug interactions, particularly with CNS depressants?

    • Methodological Answer :

    • Conduct in vitro cytochrome P450 inhibition assays to identify metabolic interactions .
    • Use animal models to assess additive effects on respiratory depression or sedation when co-administered with opioids or benzodiazepines.
    • In clinical studies, employ pharmacokinetic (PK) sampling to measure changes in this compound’s half-life or clearance when paired with enzyme inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) .

    Advanced Research Questions

    Q. How can researchers optimize the synthesis of this compound to improve yield and purity while maintaining pharmacological activity?

    • Methodological Answer :

    • Route Optimization : Compare synthetic pathways (e.g., Grignard reactions vs. catalytic hydrogenation) using design-of-experiment (DoE) approaches to identify optimal conditions .
    • Analytical Validation : Employ high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
    • Scale-Up Challenges : Monitor for byproduct formation during pilot-scale synthesis and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

    Q. What strategies should be employed to address contradictory findings in this compound’s pharmacokinetic data across different patient populations?

    • Methodological Answer :

    • Population PK Modeling : Integrate covariates (e.g., age, liver function) to explain variability in drug exposure .
    • Meta-Analysis : Systematically review existing PK studies to identify confounding factors (e.g., dosing regimens, assay sensitivity) .
    • In Silico Simulations: Use physiologically based pharmacokinetic (PBPK) models to predict absorption differences in subpopulations (e.g., hepatic impairment) .

    Q. How can researchers design ethically robust clinical trials for this compound in vulnerable populations (e.g., pediatric patients with cerebral palsy)?

    • Methodological Answer :

    • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure trial design aligns with regulatory guidelines .
    • Informed Consent : Develop age-appropriate assent forms and leverage caregiver proxies for enrollment .
    • Safety Monitoring : Implement frequent liver function tests (LFTs) due to this compound’s hepatotoxicity risk and establish stopping rules for adverse events .

    Q. What experimental approaches are suitable for resolving contradictions between preclinical efficacy and clinical trial outcomes for this compound?

    • Methodological Answer :

    • Translational Biomarkers : Validate preclinical endpoints (e.g., EMG activity) against clinical outcomes (e.g., MAS scores) to bridge species differences .
    • Dose-Response Reassessment : Conduct phase II dose-ranging studies to identify therapeutic windows missed in animal models .
    • Systematic Review : Analyze discrepancies using PRISMA guidelines to isolate methodological flaws (e.g., biased randomization in trials) .

    Methodological Guidance

    Q. How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

    • Methodological Answer :

    • Search Strategy : Use databases like PubMed/Medline with keywords (e.g., “this compound AND spasticity”) and apply Boolean operators to refine results .
    • Critical Appraisal : Use tools like AMSTAR-2 to assess study quality, prioritizing RCTs and meta-analyses over case reports .
    • Gap Analysis : Map findings to the PICO framework (Population, Intervention, Comparison, Outcome) to highlight understudied areas (e.g., long-term safety in elderly populations) .

    Q. What statistical methods are recommended for analyzing heterogeneous data in this compound’s clinical trials?

    • Methodological Answer :

    • Mixed-Effects Models : Account for inter-individual variability by including random effects for study sites or demographic factors .
    • Sensitivity Analysis : Test robustness of results by excluding outliers or adjusting for missing data via multiple imputation .
    • Bayesian Approaches : Use posterior probability distributions to handle small sample sizes in subgroup analyses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.